6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile chemical structure and properties
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile chemical structure and properties
An In-Depth Technical Guide to 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is a synthetic organic compound featuring a confluence of three key structural motifs: a pyridine-3-carbonitrile core, an N-methylpiperazine moiety, and an amide linker. The pyridine-3-carbonitrile scaffold is a recognized pharmacophore present in numerous biologically active molecules, known for its role in compounds with applications ranging from kinase inhibition to antimicrobial activity[1]. Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, and enabling interaction with a wide array of biological targets[2][3][4]. The N-methyl substituent on the piperazine ring can further modulate basicity and receptor interaction[5]. The amide bond provides a stable, planar linker that positions the two heterocyclic systems in a defined spatial orientation. This unique combination of functional groups suggests that 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile holds significant potential as a building block or lead compound in modern drug discovery programs, particularly in oncology and neuroscience[6][7]. This guide provides a comprehensive overview of its chemical structure, a proposed robust synthesis protocol, and predicted physicochemical and spectral properties to facilitate its application in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of this molecule is established by its chemical formula, molecular weight, and CAS registry number. To assist in experimental design and computational modeling, key physicochemical properties have been predicted using established in-silico methods. These parameters are crucial for forecasting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile[8][9].
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1270786-16-7 | [9] |
| Molecular Formula | C₁₂H₁₄N₄O | [9] |
| Molecular Weight | 230.27 g/mol | [9] |
| IUPAC Name | 6-(4-methylpiperazine-1-carbonyl)pyridine-3-carbonitrile |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Suggests good potential for oral absorption and cell permeability, as values under 140 Ų are generally favored. |
| pKa (Most Basic) | ~7.5 - 8.5 | The N-methylpiperazine nitrogen is the most basic site, influencing solubility in acidic environments (e.g., the stomach) and interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 5 (3 N atoms, 1 O atom, 1 nitrile N) | Provides multiple points for potential interactions with protein targets. |
| Rotatable Bonds | 2 | Low conformational flexibility can lead to higher binding affinity and improved selectivity for a target. |
Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.
Proposed Synthesis Pathway and Experimental Protocol
Diagram of Proposed Synthetic Workflow
Caption: A two-step synthesis starting from a commercial precursor.
Rationale for Experimental Design
The chosen pathway leverages a standard amide bond formation, a cornerstone reaction in medicinal chemistry due to its reliability and broad substrate scope[10].
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Precursor Synthesis (Step 1) : The starting material, 5-cyano-pyridine-2-carboxylic acid, can be synthesized from commercially available 6-chloropyridine-3-carbonitrile via hydrolysis. This step is a standard procedure for converting an aryl halide or other leaving group in an electron-deficient ring system to a carboxylic acid, often under basic or acid-catalyzed conditions at elevated temperatures.
-
Amide Coupling (Step 2) : The core of the synthesis is the coupling of the carboxylic acid with N-methylpiperazine.
-
Coupling Agent (HATU) : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling agent. It is highly efficient, known for rapid reaction times, high yields, and suppression of racemization (if applicable)[12]. It works by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Base (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is critical: it neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid proton, allowing the reaction to proceed without consuming the primary amine nucleophile (N-methylpiperazine) through acid-base chemistry[13].
-
Solvent (DMF) : Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves all reactants and intermediates while not interfering with the reaction mechanism.
-
Detailed Step-by-Step Protocol
Step 2: Amide Coupling of 5-Cyano-pyridine-2-carboxylic acid with N-Methylpiperazine
-
Reaction Setup : To a dry, round-bottom flask under an inert nitrogen atmosphere, add 5-cyano-pyridine-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition : To the stirred solution, add N-methylpiperazine (1.1 eq), followed by DIPEA (2.5 eq).
-
Activation and Coupling : In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction flask at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up :
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to elute the final product.
-
Characterization : Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation and Predicted Spectral Properties
The chemical structure dictates the molecule's spectral fingerprint. The following are predictions for the key analytical techniques used in structural confirmation.
Chemical Structure Diagram
Caption: 2D representation of the molecular structure.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ ~8.8-8.9 ppm (1H, dd, J ≈ 2.0, 0.8 Hz) : Proton on the pyridine ring ortho to the nitrile group. Deshielded by the anisotropic effect of the nitrile and the ring nitrogen.
-
δ ~8.0-8.1 ppm (1H, dd, J ≈ 8.0, 2.0 Hz) : Proton on the pyridine ring meta to both the nitrile and the carbonyl group.
-
δ ~7.8-7.9 ppm (1H, dd, J ≈ 8.0, 0.8 Hz) : Proton on the pyridine ring ortho to the carbonyl group.
-
δ ~3.8-4.0 ppm (4H, broad m) : Piperazine protons adjacent to the carbonyl group. Deshielded due to the electron-withdrawing amide. The broadness is due to restricted rotation around the C-N amide bond at room temperature.
-
δ ~2.5-2.7 ppm (4H, broad m) : Piperazine protons adjacent to the N-methyl group.
-
δ ~2.3-2.4 ppm (3H, s) : Singlet for the N-methyl protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~165-168 ppm : Carbonyl carbon (C=O) of the amide.
-
δ ~150-160 ppm : Aromatic carbons of the pyridine ring attached to nitrogen and the carbonyl group.
-
δ ~115-140 ppm : Remaining aromatic carbons of the pyridine ring and the carbon of the nitrile group (C≡N).
-
δ ~54-56 ppm : Piperazine carbons adjacent to the N-methyl group.
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δ ~45-48 ppm : Piperazine carbons adjacent to the carbonyl group.
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δ ~46 ppm : N-methyl carbon (N-CH₃).
Predicted FTIR Spectroscopy
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~2230-2220 cm⁻¹ (sharp, medium) : C≡N stretching vibration, characteristic of an aromatic nitrile[14].
-
~1650-1630 cm⁻¹ (strong, sharp) : C=O stretching vibration (Amide I band), typical for a tertiary amide[15][16].
-
~1600-1450 cm⁻¹ (multiple, medium-weak) : C=C and C=N stretching vibrations within the pyridine ring[17].
-
~1300-1200 cm⁻¹ (medium) : C-N stretching vibration of the amide bond.
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~3100-3000 cm⁻¹ (weak) : Aromatic C-H stretching.
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~2950-2800 cm⁻¹ (medium) : Aliphatic C-H stretching from the piperazine and methyl groups.
Predicted Mass Spectrometry (ESI+)
-
Expected [M+H]⁺ : m/z 231.12
-
Major Fragmentation Pathways : The most probable fragmentation would involve the cleavage of the amide bond, leading to fragments corresponding to the pyridine-carbonyl moiety and the protonated N-methylpiperazine. Further fragmentation of the piperazine ring is also expected, yielding characteristic daughter ions[18][19].
Potential Applications and Biological Context
The structural components of 6-(4-methylpiperazine-1-carbonyl)pyridine-3-carbonitrile are prevalent in molecules with demonstrated therapeutic value.
-
Kinase Inhibition : Pyridine-carbonitrile derivatives are known to act as hinge-binding motifs in various protein kinase inhibitors, which are crucial in oncology[7]. The N-methylpiperazine group often serves as a solubilizing tail that extends into the solvent-exposed region of the ATP-binding pocket.
-
CNS Activity : The piperazine scaffold is a hallmark of many centrally active agents. For instance, compounds with a pyridine-piperazine core have been investigated as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[5]. Furthermore, related quinoline-3-carbonitrile structures have shown potential as positive allosteric modulators (PAMs) for muscarinic receptors, which are targets for cognitive disorders[6].
-
Antimicrobial and Other Activities : Various functionalized pyridine-3-carbonitriles have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi[1].
Given this context, 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile represents a valuable template for library synthesis. Researchers can use it as a core structure, modifying the pyridine or piperazine rings to explore structure-activity relationships (SAR) for a wide range of biological targets.
Conclusion
6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile is a well-defined chemical entity with significant potential for drug discovery and chemical biology. While detailed experimental data is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analysis of analogous structures. The proposed synthetic protocol is efficient and utilizes common laboratory reagents, making the compound readily accessible. The predicted spectral and physicochemical properties offer a solid baseline for its identification and for planning its use in further research. Its structural relationship to known bioactive molecules makes it a compelling candidate for screening campaigns and as a foundational scaffold for the development of novel therapeutics.
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